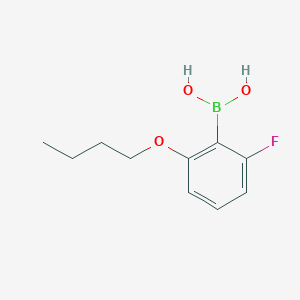

2-Butoxy-6-fluorophenylboronic acid

Descripción general

Descripción

2-Butoxy-6-fluorophenylboronic acid is an organoboron compound with the molecular formula C10H14BFO3 and a molecular weight of 212.03 g/mol . It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is characterized by the presence of a butoxy group and a fluorine atom attached to a phenyl ring, along with a boronic acid functional group.

Mecanismo De Acción

Target of Action

The primary target of 2-Butoxy-6-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds .

Pharmacokinetics

Organoboron compounds are generally stable, readily prepared, and environmentally benign . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of different functional groups in the reaction environment could potentially influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

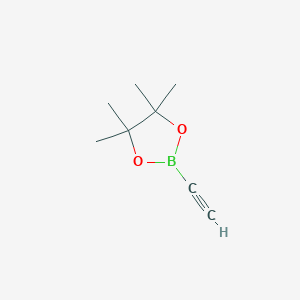

2-Butoxy-6-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This compound interacts with various enzymes and proteins, facilitating the transfer of organic groups from boron to palladium. The nature of these interactions involves the formation of a palladium-boron complex, which undergoes transmetalation to form the desired product . Additionally, this compound is involved in the catalytic protodeboronation of pinacol boronic esters, a valuable transformation in organic synthesis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documentedThis compound may exhibit similar effects, potentially impacting cell function by interacting with cellular proteins and enzymes involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, particularly in the context of Suzuki-Miyaura coupling reactions. The compound forms a complex with palladium, facilitating the transfer of organic groups from boron to palladium through transmetalation . This process is crucial for the formation of carbon-carbon bonds in organic synthesis. Additionally, this compound may act as an enzyme inhibitor or activator, influencing gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are essential factors to consider. The compound is relatively stable under standard conditions, but its effects may change over time due to degradation or interaction with other chemicals . Long-term effects on cellular function have not been extensively studied, but it is crucial to monitor the stability and activity of this compound in in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to organic synthesis and biochemical reactions. The compound interacts with enzymes and cofactors, facilitating the transfer of organic groups and influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the use of this compound in various biochemical applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors affect the activity and function of the compound within cells . Understanding the subcellular localization of this compound is crucial for optimizing its use in biochemical applications .

Métodos De Preparación

2-Butoxy-6-fluorophenylboronic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-fluoro-6-nitrophenol with butyl bromide in the presence of a base to form 2-butoxy-6-fluoronitrobenzene. This intermediate is then reduced to 2-butoxy-6-fluoroaniline, which is subsequently converted to the boronic acid derivative using a boronating agent such as bis(pinacolato)diboron . The reaction conditions typically involve the use of a palladium catalyst and a base under an inert atmosphere.

Análisis De Reacciones Químicas

2-Butoxy-6-fluorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

2-Butoxy-6-fluorophenylboronic acid has several scientific research applications:

Comparación Con Compuestos Similares

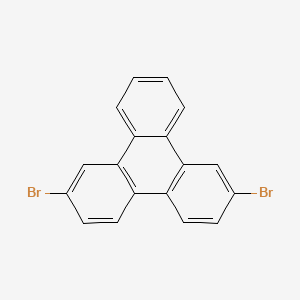

2-Butoxy-6-fluorophenylboronic acid can be compared with other boronic acids such as:

2-Fluorophenylboronic acid: Lacks the butoxy group, making it less hydrophobic and potentially less reactive in certain reactions.

4-Methoxyphenylboronic acid: Contains a methoxy group instead of a butoxy group, which can influence its reactivity and solubility properties.

2,6-Difluorophenylboronic acid: Contains two fluorine atoms, which can affect its electronic properties and reactivity in cross-coupling reactions.

This compound is unique due to the presence of both a butoxy group and a fluorine atom, which can enhance its reactivity and solubility in organic solvents.

Propiedades

IUPAC Name |

(2-butoxy-6-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-2-3-7-15-9-6-4-5-8(12)10(9)11(13)14/h4-6,13-14H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSPOYUEAHISTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584542 | |

| Record name | (2-Butoxy-6-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870777-19-8 | |

| Record name | (2-Butoxy-6-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)